N,N-dimethyl-4-(2-piperidin-4-ylacetyl)piperazine-1-carboxamide;hydrochloride
Description
N,N-dimethyl-4-(2-piperidin-4-ylacetyl)piperazine-1-carboxamide;hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry for drug design and development
Properties
IUPAC Name |
N,N-dimethyl-4-(2-piperidin-4-ylacetyl)piperazine-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O2.ClH/c1-16(2)14(20)18-9-7-17(8-10-18)13(19)11-12-3-5-15-6-4-12;/h12,15H,3-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOUHILRDDZCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)C(=O)CC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(2-piperidin-4-ylacetyl)piperazine-1-carboxamide;hydrochloride typically involves the reaction of piperazine with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Methanol or ethanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
The reaction proceeds through the formation of an intermediate, which is then further reacted with piperidine to yield the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain optimal reaction conditions. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(2-piperidin-4-ylacetyl)piperazine-1-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
N,N-dimethyl-4-(2-piperidin-4-ylacetyl)piperazine-1-carboxamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(2-piperidin-4-ylacetyl)piperazine-1-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as pain relief or anti-inflammatory responses. The exact molecular pathways involved are still under investigation, but it is thought to involve modulation of neurotransmitter release or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(piperidin-4-yl)pyrimidine-5-carboxamide hydrochloride
- N,N-Dimethyl-4-(piperidin-4-yl)benzamide
Uniqueness
N,N-dimethyl-4-(2-piperidin-4-ylacetyl)piperazine-1-carboxamide;hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities or selectivity towards certain receptors, making it a valuable compound for targeted drug design and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
